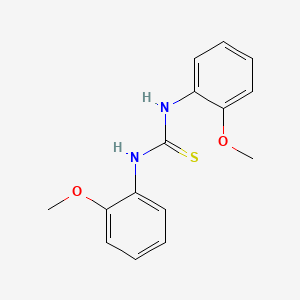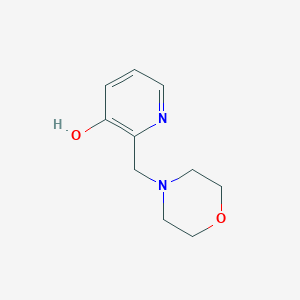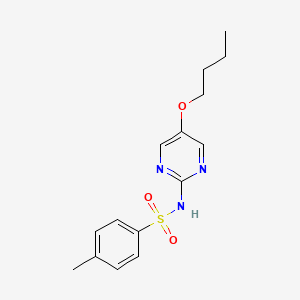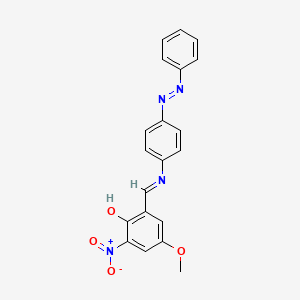
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide is a unique organosulfur compound with the molecular formula C4H5Br2ClO2S It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide typically involves the bromination and chlorination of tetrahydrothiophene, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove halogen atoms or reduce the dioxide group.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions may involve nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield tetrahydrothiophene derivatives, while substitution can introduce various functional groups into the thiophene ring.
Applications De Recherche Scientifique
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets through halogen bonding and sulfur interactions. These interactions can influence various biochemical pathways and enzyme activities, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene, 3,4-dibromo-, 1,1-dioxide: Lacks the chlorine atom but shares similar properties.
2-bromo-tetrahydro-thiophene-1,1-dioxide: Contains a single bromine atom and is structurally related.
3,4-Ethylenedioxy-substituted bithiophene- alt -thiophene- S,S -dioxide: Features ethylenedioxy substitution, providing different electronic properties.
Uniqueness
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
119885-07-3 |
|---|---|
Formule moléculaire |
C4H5Br2ClO2S |
Poids moléculaire |
312.41 g/mol |
Nom IUPAC |
3,4-dibromo-3-chlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Br2ClO2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2 |
Clé InChI |
BPTGGFRVUKNIBY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)(Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965587.png)

![Methyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965605.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11965608.png)


![(2E)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11965634.png)


![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11965661.png)
![3-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965678.png)

![2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11965688.png)
